molecular formula C13H24N2 B5219378 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane

1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane

Cat. No. B5219378
M. Wt: 208.34 g/mol
InChI Key: VIWKCHMQDWOSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane, also known as Ro15-4513, is a compound that belongs to the class of diazepanes. It was first synthesized in the early 1980s and has since been used extensively in scientific research for its unique properties.

Mechanism of Action

1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane acts as a selective antagonist of the GABA-A receptor. It binds to a specific site on the receptor and prevents the binding of the neurotransmitter GABA. This results in a decrease in the inhibitory effect of GABA on the nervous system, leading to an increase in anxiety, insomnia, and muscle tension.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase anxiety and decrease sleep in animal models. It has also been shown to increase muscle tension and decrease muscle relaxation.

Advantages and Limitations for Lab Experiments

1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of the receptor in anxiety, sleep, and muscle relaxation. However, this compound has several limitations. It is not orally active and must be administered intravenously. It also has a short half-life, which makes it difficult to use in long-term experiments.

Future Directions

There are several future directions for the use of 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane in scientific research. One direction is the development of more potent and selective antagonists of the GABA-A receptor. Another direction is the use of this compound in the study of the role of the GABA-A receptor in addiction and withdrawal. Finally, this compound could be used in the development of new treatments for anxiety disorders and insomnia.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane involves several steps. The first step is the reaction of cyclohexenylmagnesium bromide with 4-methyl-1,4-diazepane-6-carboxaldehyde. This reaction yields the intermediate, this compound-6-carboxaldehyde. The intermediate is then reduced with sodium borohydride to produce this compound.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has been extensively used in scientific research for its unique properties. It is a selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been used to study the role of the GABA-A receptor in these processes.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-3,13H,4-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKCHMQDWOSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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